molecular formula C27H44N7O18P3S B1265150 6-hydroxy-3-hexenoyl-coenzyme A

6-hydroxy-3-hexenoyl-coenzyme A

Cat. No.: B1265150
M. Wt: 879.7 g/mol
InChI Key: HZHMFZAKYSAIGU-XHGDGGKISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxyhex-3-enoyl-CoA is a hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 6-hydroxyhex-3-enoic acid. It is a hydroxy fatty acyl-CoA, a homoallylic alcohol and a monounsaturated fatty acyl-CoA. It derives from a coenzyme A and a 6-hydroxyhex-3-enoic acid.

Scientific Research Applications

Biosynthesis of Functional Polyhydroxyalkanoates

Research by Yu et al. (2020) explored the biosynthesis of polyhydroxyalkanoates (PHA), which are valuable for medical applications due to their biocompatibility and biodegradability. The study involved engineering Halomonas bluephagenesis to express PHA synthase and enoyl coenzyme-A hydratase, leading to the synthesis of short chain-co-medium chain-length PHA copolymers. This innovative approach can be instrumental for producing functional PHA with a high 3-hydroxyhexenoate molar ratio, a significant advancement in biotechnology and materials science (Yu et al., 2020).

Role in Escherichia coli Coenzyme Q Biosynthesis

Gulmezian et al. (2007) investigated the role of UbiX in Escherichia coli coenzyme Q biosynthesis. Their study revealed that UbiX is essential for the decarboxylation step in Q biosynthesis, a critical process for respiratory electron transport in E. coli. Understanding UbiX's function provides insight into the complex biochemistry of cellular respiration and energy production in microorganisms (Gulmezian et al., 2007).

Signalling Functions in Mammalian Cells

Davaapil et al. (2014) highlighted the signaling functions of coenzyme A and its derivatives in mammalian cells. Their review summarized the essential roles of CoA in various biochemical reactions, including as an acyl group carrier and carbonyl-activating group. This study contributes to our understanding of CoA's diverse functions beyond its well-known role in cellular metabolism, emphasizing its significance in cell signaling and regulation (Davaapil et al., 2014).

Applications in Biotechnological Production

Choi et al. (2005) discussed the biotechnological production and applications of coenzyme Q10, a crucial component in ATP generation and an effective antioxidant. The study focused on the development of potent microbial strains and optimization of fermentation strategies for coenzyme Q10 production. This research has significant implications for industrial biotechnology and the production of health supplements (Choi et al., 2005).

Properties

Molecular Formula

C27H44N7O18P3S

Molecular Weight

879.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-6-hydroxyhex-3-enethioate

InChI

InChI=1S/C27H44N7O18P3S/c1-27(2,22(39)25(40)30-8-7-17(36)29-9-11-56-18(37)6-4-3-5-10-35)13-49-55(46,47)52-54(44,45)48-12-16-21(51-53(41,42)43)20(38)26(50-16)34-15-33-19-23(28)31-14-32-24(19)34/h3-4,14-16,20-22,26,35,38-39H,5-13H2,1-2H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/b4-3+/t16-,20-,21-,22+,26-/m1/s1

InChI Key

HZHMFZAKYSAIGU-XHGDGGKISA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C/C=C/CCO)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=CCCO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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